molecular formula C11H9NO2 B11909944 6-Methoxyisoquinoline-1-carbaldehyde

6-Methoxyisoquinoline-1-carbaldehyde

Cat. No.: B11909944
M. Wt: 187.19 g/mol
InChI Key: JERQEWYRDVKACB-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-1-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and an aldehyde group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde.

    Nitration and Reduction: Benzaldehyde undergoes nitration to form m-methoxybenzaldehyde, which is then reduced.

    Diazotization and Hydrolysis: The reduced product is subjected to diazotization and hydrolysis.

    Methylation: The hydrolyzed product is methylated to yield 3-methoxybenzaldehyde.

    Condensation and Reduction: 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is then reduced using aluminum hydride to produce p-phenylethylamine.

    Pictet-Spengler Reaction: The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline.

    Dehydrogenation: Finally, dehydrogenation of 6-methoxyl-1,2,3,4-tetrahydroisoquinoline yields this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

6-Methoxyisoquinoline-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA.

    Pathways: It can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells. .

Comparison with Similar Compounds

    6-Methoxyisoquinoline: Lacks the aldehyde group but shares the methoxy group at the 6-position.

    6-Methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.

    6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: Contains an imidazo[1,2-a]pyridine core with similar functional groups.

Uniqueness: 6-Methoxyisoquinoline-1-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its combination of a methoxy group and an aldehyde group allows for versatile chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

6-methoxyisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQEWYRDVKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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